4-Bromo-1H-pyrrole-2-carbonitrile is a halogenated, five-membered heterocyclic compound featuring a nitrile group at the 2-position and a bromine atom at the 4-position. This specific substitution pattern makes it a functionally critical intermediate in the synthesis of complex molecules, particularly in the construction of bioactive marine alkaloids and other pharmacologically relevant scaffolds. Its primary value lies in providing a stable, pre-functionalized pyrrole core where the bromine atom serves as a reliable handle for regiochemically controlled carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.
Substituting this compound with seemingly close alternatives introduces significant process failures. Attempting to synthesize it via direct bromination of a pyrrole-2-carboxylate or -carbonitrile precursor typically results in a 1:1 mixture of the 4-bromo and 5-bromo isomers, the separation of which is described as cumbersome and inefficient. This isomeric contamination complicates characterization and can lead to undesired side products in subsequent steps. Furthermore, replacing the bromide with a chloride (4-chloro-1H-pyrrole-2-carbonitrile) results in lower reactivity in critical cross-coupling reactions, often requiring harsher conditions, while substitution with an iodide, though more reactive, increases cost and reduces precursor stability. Therefore, 4-Bromo-1H-pyrrole-2-carbonitrile represents a precisely optimized intermediate that balances reactivity, stability, and, most importantly, isomeric purity, which cannot be achieved with crude mixtures or other halides without significant process redevelopment.
Direct electrophilic halogenation of pyrrole-2-carboxylate esters, a closely related substrate, is documented to yield a 1:1 mixture of the 4-halo and 5-halo isomers, whose separation is described as 'cumbersome'. Similarly, Friedel-Crafts alkylation of pyrrole-2-carbonitrile with t-butyl chloride can produce both 4- and 5-substituted isomers that require separation before further use. Procuring the isomerically pure 4-bromo-1H-pyrrole-2-carbonitrile bypasses this non-selective reaction and difficult purification, directly improving process efficiency.
| Evidence Dimension | Regiochemical Purity |
| Target Compound Data | >95% Isomerically Pure (Typical Specification) |
| Comparator Or Baseline | In-house bromination of pyrrole-2-carbonitrile precursor (Yields ~1:1 mixture of 4- and 5-bromo isomers) |
| Quantified Difference | Avoidance of a low-yield, multi-step chromatographic separation process required to isolate the desired 4-bromo isomer from its 5-bromo counterpart. |
| Conditions | Standard electrophilic bromination of pyrrole-2-carboxamide or -carboxylate precursors. |
This saves significant time, material, and solvent costs associated with resolving isomeric mixtures, increasing the overall yield and reproducibility of the synthetic workflow.
The 4-bromo-2-carbonitrile pyrrole scaffold is a validated precursor for constructing the 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) core, which is conserved throughout the entire prodiginine and tambjamine families of bioactive natural products. The C4-bromo position serves as the essential reactive site for Suzuki or Stille coupling to build the bipyrrole system. Using the 5-bromo isomer or an unsubstituted pyrrole would require a different, likely less efficient, synthetic strategy or fail to yield the correct final architecture.
| Evidence Dimension | Synthetic Route Viability |
| Target Compound Data | Direct precursor to the key 4-substituted-2,2'-bipyrrole core of Tambjamines. |
| Comparator Or Baseline | 5-Bromo-1H-pyrrole-2-carbonitrile or 1H-pyrrole-2-carbonitrile. |
| Quantified Difference | Enables a convergent and established synthetic route that is not viable with the 5-bromo isomer for producing the natural product core structure. |
| Conditions | Synthesis of Tambjamine and Prodiginine alkaloids. |
For researchers targeting the Tambjamine class of antibiotics and anticancer agents, this specific regioisomer is a non-interchangeable starting material for established, high-yielding synthetic routes.
This compound is the specific starting material for synthetic routes targeting the 4-substituted bipyrrole core of Tambjamine YP1 and related natural products. Its use is critical for researchers developing novel antibiotics, anticancer, or antimalarial agents based on these marine scaffolds.
Used in library synthesis where specific functionalization at the C4 position of the pyrrole ring is required. The bromine atom provides a reliable handle for introducing diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) while the C2 nitrile can be hydrolyzed, reduced, or converted to other functional groups.
Ideal for procurement in workflows where time, cost, and reproducibility are critical. By providing the pure 4-bromo isomer, it eliminates the need for a low-yielding, non-selective bromination reaction and the subsequent difficult chromatographic separation from the 5-bromo isomer, streamlining the overall process.
Corrosive;Irritant